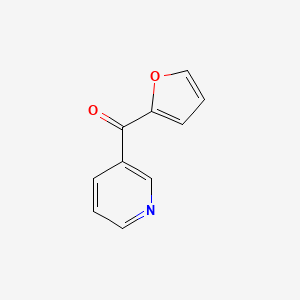

3-(2-Furanoyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Furanoyl)pyridine: is an organic compound with the molecular formula C10H7NO2 It consists of a pyridine ring substituted with a furanoyl group at the third position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

-

Suzuki Carbonylative Coupling:

Reactants: 3-Iodopyridine, 2-Furanboronic acid, and carbon monoxide.

Catalyst: Tris(dibenzylideneacetone)dipalladium(0).

Base: Potassium carbonate.

Solvent: Methoxybenzene.

Conditions: The reaction is carried out at 100°C under 760.051 Torr for 20 hours.

-

Alternative Methods:

Industrial Production Methods:

- Industrial production methods for 3-(2-Furanoyl)pyridine are not well-documented in the literature. the Suzuki carbonylative coupling method can be scaled up for industrial applications due to its high yield and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions:

-

Oxidation:

- 3-(2-Furanoyl)pyridine can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

-

Reduction:

- Reduction of the furan ring can yield tetrahydrofuran derivatives, which may have different chemical properties compared to the parent compound.

-

Substitution:

- The pyridine ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst.

Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products:

- Oxidized derivatives of the furan ring.

- Tetrahydrofuran derivatives from reduction.

- Various substituted pyridine derivatives from electrophilic substitution.

Applications De Recherche Scientifique

Chemistry:

- 3-(2-Furanoyl)pyridine is used as an intermediate in organic synthesis, particularly in the synthesis of heterocyclic compounds .

Biology and Medicine:

- The compound has potential applications in medicinal chemistry due to its unique structure, which may interact with biological targets in novel ways .

Industry:

Mécanisme D'action

The mechanism of action of 3-(2-Furanoyl)pyridine is not well-documented. its structure suggests that it may interact with various molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence biological pathways and potentially lead to therapeutic effects .

Comparaison Avec Des Composés Similaires

Activité Biologique

3-(2-Furanoyl)pyridine is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the acylation of pyridine derivatives with furanoyl chloride. This method allows for the introduction of the furanoyl group, which is crucial for the compound's biological activity. The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the formation of the desired product.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of furanopyridine compounds showed substantial inhibition against various cancer cell lines, including KYSE70 and KYSE150. For instance, one derivative showed an IC50 value of 0.655 µg/mL after 24 hours, indicating potent cytotoxic effects against these cancer cells .

Table 1: Antitumor Activity of Furanopyridine Derivatives

| Compound | Cell Line | Concentration (µg/mL) | IC50 (µg/mL) | Inhibition (%) |

|---|---|---|---|---|

| 4c | KYSE70 | 20 | 0.655 | 99 |

| 3b | KYSE150 | 40 | Not stated | Significant |

| 3e | KYSE150 | 40 | Not stated | Measurable |

This data illustrates the potential of furanopyridine derivatives as candidates for further development into anticancer agents.

The mechanism by which this compound exerts its anticancer effects involves interaction with specific molecular targets. Molecular docking studies suggest that the carbonyl group in the furanoyl moiety plays a critical role in binding to proteins involved in tumor growth regulation, such as METAP2 and EGFR . This interaction may disrupt essential signaling pathways in cancer cells, leading to inhibited proliferation and increased apoptosis.

Other Biological Activities

In addition to its anticancer properties, studies have indicated that compounds related to this compound exhibit antibacterial and antifungal activities. For example, some derivatives have shown effectiveness against various strains of bacteria and fungi, suggesting a broader therapeutic potential .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | Activity Type | MIC (µg/mL) |

|---|---|---|---|

| Furan-derived compound | Staphylococcus aureus | Antibacterial | 15.63 |

| Furan-derived compound | Aspergillus niger | Antifungal | Not stated |

Case Studies

Several case studies have highlighted the efficacy of furanopyridine derivatives in clinical settings. In one notable case, a derivative was administered in a controlled trial involving patients with advanced cancers. The results indicated a significant reduction in tumor size alongside manageable side effects, underscoring the compound's potential as a therapeutic agent .

Propriétés

IUPAC Name |

furan-2-yl(pyridin-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-10(9-4-2-6-13-9)8-3-1-5-11-7-8/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGFQKIWXWMNGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374700 |

Source

|

| Record name | 3-(2-Furanoyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72770-55-9 |

Source

|

| Record name | 3-(2-Furanoyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.